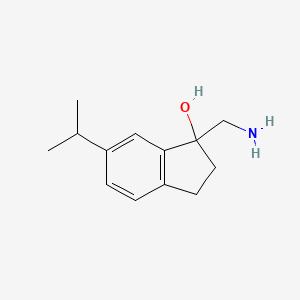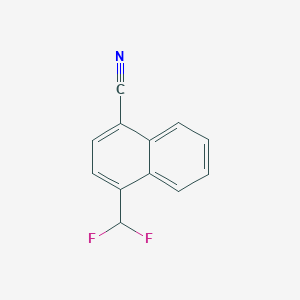
5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of hydroxyimino carboxylic acids. This compound is characterized by the presence of a hydroxyimino group (-C=NOH) attached to a tetrahydronaphthalene ring system, which is further substituted with a carboxylic acid group (-COOH). The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:
Formation of the Tetrahydronaphthalene Ring: The starting material, such as a naphthalene derivative, undergoes hydrogenation to form the tetrahydronaphthalene ring.
Introduction of the Hydroxyimino Group: The tetrahydronaphthalene derivative is then reacted with hydroxylamine or its derivatives under acidic or basic conditions to introduce the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters, amides, or other substituted derivatives.
Aplicaciones Científicas De Investigación
5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The carboxylic acid group can also participate in various biochemical reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Hydroxyimino)quinolin-8-one
- 4-Hydroxyquinazoline
- 5-Aminoquinoline
Comparison
5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to its tetrahydronaphthalene ring system, which provides distinct chemical and biological properties compared to other hydroxyimino compounds. Its structure allows for specific interactions and reactivity that are not observed in similar compounds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12-15/h1,4-5,15H,2-3,6H2,(H,13,14)/b12-10- |
Clave InChI |
MPQHQQMNIVLXIN-BENRWUELSA-N |
SMILES isomérico |
C1CC2=C(C=CC=C2C(=O)O)/C(=N\O)/C1 |
SMILES canónico |
C1CC2=C(C=CC=C2C(=O)O)C(=NO)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)
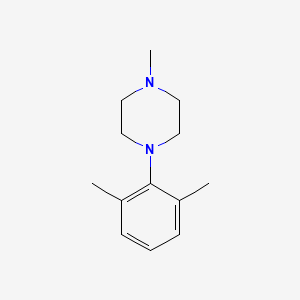
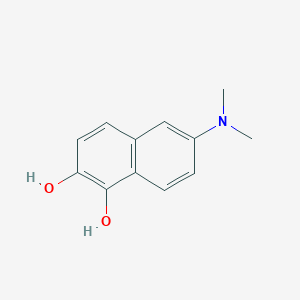
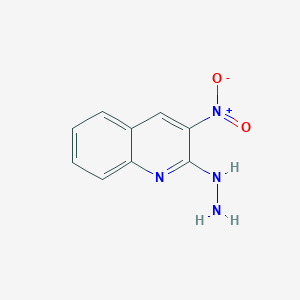




![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)
![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)

